REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[N:11][C:6]2=[N:7][CH:8]=[CH:9][N:10]=[C:5]2[CH:4]=1)=C.CC([OH:17])(C)C.I([O-])(=O)(=O)=O.[Na+]>O1CCOCC1.O.O=[Os](=O)(=O)=O>[N:10]1[CH:9]=[CH:8][N:7]=[C:6]2[N:11]=[CH:12][C:3]([CH:1]=[O:17])=[CH:4][C:5]=12 |f:2.3|
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=2C(=NC=CN2)N=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and brine
|
Type
|
CUSTOM
|
Details
|
The brine was removed
|
Type
|
WASH
|
Details
|
washed one additional time with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate extracts were washed again with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NC=C1)N=CC(=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |